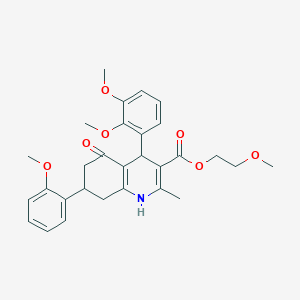![molecular formula C17H16BrN3O5 B11089771 5-bromo-N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B11089771.png)
5-bromo-N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide: is a synthetic organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a lactam.
Ethoxyphenyl Group Introduction: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Hydrazide Formation: The final step involves the formation of the carbohydrazide moiety through a condensation reaction with hydrazine or a hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, converting them to hydroxyl groups.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives:
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving furan and pyrrolidinone moieties.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethoxyphenyl group may enhance its binding affinity and specificity towards these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
- 5-bromo-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide
- 5-bromo-N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide
- 5-bromo-N’-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituent on the phenyl ring (ethoxy, methoxy, chloro, fluoro).
- Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can also influence the compound’s biological activity, including its binding affinity to molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C17H16BrN3O5 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
5-bromo-N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide |
InChI |
InChI=1S/C17H16BrN3O5/c1-2-25-11-5-3-4-10(8-11)21-15(22)9-12(17(21)24)19-20-16(23)13-6-7-14(18)26-13/h3-8,12,19H,2,9H2,1H3,(H,20,23) |
InChI Key |
XETUZMHRUIRUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11089702.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11089704.png)

![N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B11089719.png)
![3a-(4-Ethyl-phenyl)-3,3,6,6-tetramethyl-tetrahydro-furo[3,2-b]furan-2,5-dione](/img/structure/B11089724.png)
![(3Z)-3-[(diphenylmethylidene)hydrazinylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11089726.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11089733.png)
![2-{[(E)-(4-ethyl-3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11089734.png)
![3-{[(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid](/img/structure/B11089741.png)
![Ethyl 4-({[3-{[(2-fluorophenyl)carbonyl]amino}-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11089746.png)
![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B11089748.png)
![1-(3,4-dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B11089753.png)
